Cinnamic Acid
Overview
Description
Cinnamic acid is an organic compound with the formula C₉H₈O₂. It is a white crystalline substance that is slightly soluble in water and freely soluble in many organic solvents. Classified as an unsaturated carboxylic acid, it occurs naturally in a number of plants. This compound is a key aromatic compound in organic chemistry, known for its role in the biosynthesis of various natural products, including lignols, flavonoids, and phenylpropanoids .
Preparation Methods
Cinnamic acid can be synthesized through several methods, including:
Perkin Reaction: This involves the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate. .
Claisen Condensation: This method involves the reaction of ethyl acetate with benzaldehyde in the presence of a base, such as sodium ethoxide.
Knoevenagel-Doebner Condensation: This involves the reaction of benzaldehyde with malonic acid in the presence of a base, such as piperidine.
Heck Reaction: This involves the palladium-catalyzed coupling of an aryl halide with an alkene.
Chemical Reactions Analysis
Cinnamic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to cinnamyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Scientific Research Applications
Cinnamic acid has a wide range of scientific research applications, including:
Biology: This compound is involved in the biosynthesis of lignin and other phenylpropanoids in plants.
Medicine: It has been studied for its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties
Industry: This compound is used in the production of flavors, fragrances, and cosmetics.
Mechanism of Action
Cinnamic acid exerts its effects through various mechanisms, including:
Antioxidant Activity: It terminates radical chain reactions by donating electrons that react with radicals to form stable products.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells by modulating various signaling pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Cinnamic acid is similar to other phenylpropanoids, such as:
Ferulic Acid: Both compounds have antioxidant properties, but ferulic acid has additional anti-inflammatory and skin-protective effects.
Coumaric Acid: Both compounds are involved in the biosynthesis of lignin, but coumaric acid has a different substitution pattern on the benzene ring.
Sinapic Acid: Both compounds have antioxidant properties, but sinapic acid has additional neuroprotective effects.
This compound is unique due to its versatility and wide range of applications in various fields, from chemistry and biology to medicine and industry.
Properties
IUPAC Name |
(E)-3-phenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Record name | cinnamic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022489 | |
Record name | E-Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |
Record name | Cinnamic acid | |
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Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Cinnamic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
298.00 to 300.00 °C. @ 760.00 mm Hg | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Cinnamic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
140-10-3, 621-82-9 | |
Record name | trans-Cinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |
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Record name | Cinnamic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |
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Record name | CINNAMIC ACID | |
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Record name | CINNAMIC ACID | |
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Record name | E-Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CINNAMIC ACID | |
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Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 °C | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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